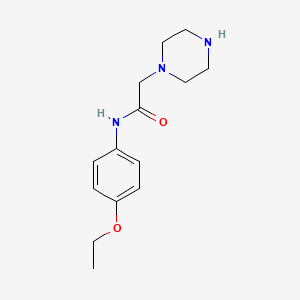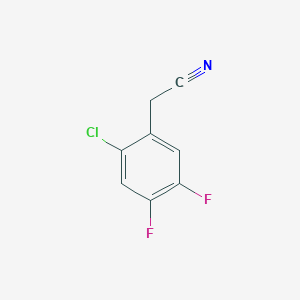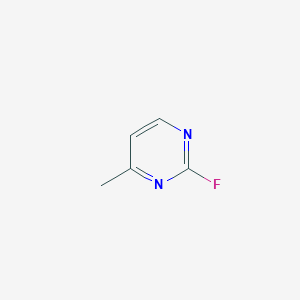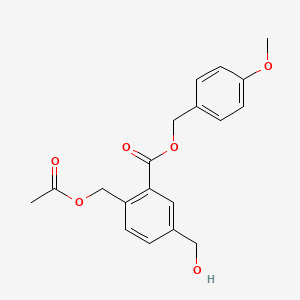![molecular formula C19H14F3NO B1644825 2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline CAS No. 904253-69-6](/img/structure/B1644825.png)
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline
Vue d'ensemble
Description
“2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
A new process for the synthesis of 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl (TFMB) comprising three steps has been industrially developed . The first step is the homocoupling of the Grignard reagent derived from 1-chloro-2-(trifluoromethyl)benzene with iron chloride (III) in the presence of an oxidizing agent to afford 2,2′-bis(trifluoromethyl)biphenyl .
Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This group is one of the most important motifs in the structure of “2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline”.
Chemical Reactions Analysis
The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields .
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research has demonstrated the utility of related compounds in chemical synthesis, particularly in introducing functional groups and facilitating chemical transformations. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) under certain conditions can lead to the introduction of a hydroxy group at the para position or N-iodophenylation, depending on the nature of the acyl and phenyl groups involved, highlighting the flexibility in synthesizing derivatives for further applications (Itoh et al., 2002).
Organic Electronics and Material Science
A novel class of emitting amorphous molecular materials with desired bipolar characteristics has been developed for use in organic electroluminescent (EL) devices, including those emitting multicolor light. These materials are characterized by intense fluorescence emission and high glass-transition temperatures, making them suitable for high-performance EL devices (Doi et al., 2003).
Corrosion Inhibition
Newly synthesized compounds have shown effectiveness as corrosion inhibitors on mild steel surfaces in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical. The efficiency of these inhibitors is attributed to their adsorption on metal surfaces, highlighting the potential of these compounds in protective coatings (Daoud et al., 2014).
Fluorescence and Sensing Applications
The derivatives of 2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline have been explored for their fluorescent properties, making them suitable for sensing applications. For example, anthracene- and pyrene-bearing imidazoles synthesized using these compounds have been designed as efficient chemosensors for aluminum ions in living cells, demonstrating their utility in biological and environmental monitoring (Shree et al., 2019).
Orientations Futures
The trifluoromethyl group has attracted more and more attention, and many trifluoromethylated compounds have been found to possess special activities . Therefore, the future directions of “2-([1,1’-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline” could be in the development of new pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
2-(4-phenylphenoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO/c20-19(21,22)15-8-11-18(17(23)12-15)24-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H,23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKCCVIJLYQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yloxy)-5-(trifluoromethyl)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





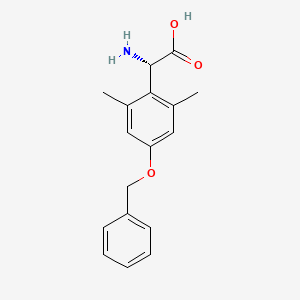
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo)] bis[3-hydroxy-N-phenyl]-2-naphthalenecarboxamide](/img/structure/B1644761.png)


![Decahydropyrrolo[3,4-b]pyrrolizine](/img/structure/B1644778.png)
![2-(Hydrazinomethyl)imidazo[1,2-a]pyridine](/img/structure/B1644781.png)


